molecular formula C13H9ClN2OS2 B2530384 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 339018-86-9

4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No.: B2530384
CAS No.: 339018-86-9
M. Wt: 308.8
InChI Key: XGPQMRNTZNGMQV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and chlorine atoms in its structure suggests it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the Chlorophenoxy Group: This step often involves nucleophilic aromatic substitution (S_NAr) reactions where a chlorophenol derivative reacts with the thienopyrimidine core.

    Methylsulfanyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chlorine atom in the chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K_2CO_3), various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is studied for its unique reactivity patterns and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.

Mechanism of Action

The mechanism of action for 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorophenoxy and methylsulfanyl groups could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
  • 4-(4-Fluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
  • 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

Uniqueness

Compared to its analogs, 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine may exhibit unique reactivity and biological activity due to the presence of the chlorine atom, which can influence electronic properties and steric factors. This can result in different binding affinities and selectivities in biological systems, as well as distinct chemical reactivity in synthetic applications.

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-6-7-19-11(10)12(16-13)17-9-4-2-8(14)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPQMRNTZNGMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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